molecular formula C16H17N B3345693 9-Ethyl-10-methyl-9,10-dihydroacridine CAS No. 109000-86-4

9-Ethyl-10-methyl-9,10-dihydroacridine

Cat. No.: B3345693
CAS No.: 109000-86-4
M. Wt: 223.31 g/mol
InChI Key: XNJUYIQHJCSSRM-UHFFFAOYSA-N
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Description

This compound is part of the acridine family, which is known for its diverse biological activities and applications in photoredox catalysis, molecular machines, sensors, and transistors .

Preparation Methods

The synthesis of 9-Ethyl-10-methyl-9,10-dihydroacridine can be achieved through various methods. One common method involves the reaction of 10-methylacridinium iodide with sodium methoxide in methanol or sodium ethoxide in ethanol . The reaction mixture is stirred at room temperature until a colorless solution is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

9-Ethyl-10-methyl-9,10-dihydroacridine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can undergo electrochemical oxidative aromatization, resulting in the formation of 9-substituted acridines or cleavage of the C–X bond . Photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine by dioxygen with manganese porphyrins yields 10-methyl-(9,10H)-acridone . Common reagents used in these reactions include strong oxidizing agents like cerium(IV) and iridium(IV) chloride, as well as manganese porphyrins . Major products formed from these reactions include acridones and other substituted acridines .

Scientific Research Applications

9-Ethyl-10-methyl-9,10-dihydroacridine has a wide range of scientific research applications. It is used as a model compound for studying hydride transfer reactions, which are important in understanding the mechanisms of NAD+ coenzyme models . The compound’s unique structure also makes it a valuable building block for the synthesis of various pharmaceutical and technical compounds .

Mechanism of Action

The mechanism of action of 9-Ethyl-10-methyl-9,10-dihydroacridine involves hydride transfer reactions. The compound can form an electron donor-acceptor complex, which undergoes hydride transfer to produce reaction intermediates . This mechanism is similar to that of NADH model compounds, where the hydride transfer step is crucial for the compound’s activity . The molecular targets and pathways involved in these reactions include the formation of intermediate complexes and the subsequent transfer of hydride ions.

Comparison with Similar Compounds

9-Ethyl-10-methyl-9,10-dihydroacridine can be compared with other similar compounds such as 9,9-dimethyl-9,10-dihydroacridine and 10-methyl-9,10-dihydroacridine . These compounds share similar structures and reactivity but differ in their substituents and specific applications. For example, 9,9-dimethyl-9,10-dihydroacridine is known for its AIE (aggregation-induced emission) properties, which make it useful in the development of new materials

Properties

IUPAC Name

9-ethyl-10-methyl-9H-acridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-3-12-13-8-4-6-10-15(13)17(2)16-11-7-5-9-14(12)16/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJUYIQHJCSSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=CC=CC=C2N(C3=CC=CC=C13)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20762870
Record name 9-Ethyl-10-methyl-9,10-dihydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20762870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109000-86-4
Record name 9-Ethyl-10-methyl-9,10-dihydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20762870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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